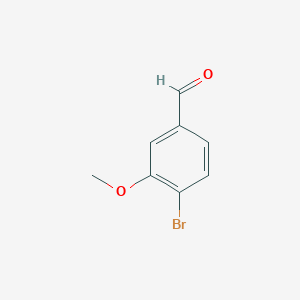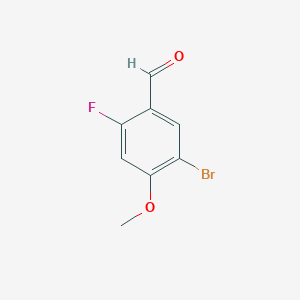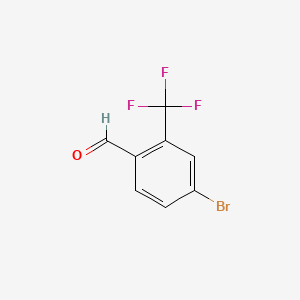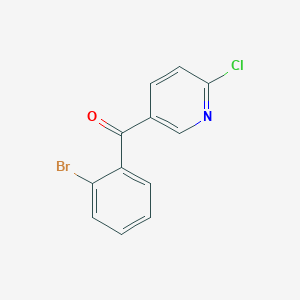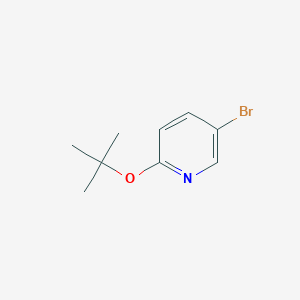
1-Bromopentane-5,5,5-d3
Descripción general
Descripción
1-Bromopentane-5,5,5-d3 is a deuterated analogue of 1-bromopentane, a halogenated organic compound. It is a colorless to pale yellow liquid commonly used as a reagent in organic chemistry, particularly in the synthesis of linear and branched compounds. The deuterated form, this compound, is often used as a tracer in metabolic studies and drug development due to its stable isotopic composition and low toxicity.
Aplicaciones Científicas De Investigación
1-Bromopentane-5,5,5-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various compounds.
Biology: It serves as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: It is employed in the production of specialty chemicals and materials
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Bromopentane-5,5,5-d3 is a bromoalkane, a class of compounds known for their wide range of applications in organic synthesis . . Bromoalkanes in general are known to react with a variety of nucleophiles, including bases and other negatively charged species .
Mode of Action
The mode of action of this compound is likely similar to other bromoalkanes. These compounds typically undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The exact mode of action can vary depending on the specific conditions and reactants present.
Biochemical Pathways
Bromoalkanes are often used in organic synthesis to introduce alkyl groups into molecules, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a bromoalkane, it is likely lipophilic and may distribute widely throughout the body. Its metabolism could potentially involve the replacement of the bromine atom with other groups, and it may be excreted in the urine or feces .
Result of Action
Bromoalkanes can react with a variety of nucleophiles, potentially leading to a wide range of chemical transformations .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of different nucleophiles can affect its reactivity. Additionally, factors such as temperature, pH, and solvent can also influence its behavior .
Métodos De Preparación
1-Bromopentane-5,5,5-d3 can be synthesized using standard chemical procedures. The synthesis typically involves treating pentane-5,5,5-d3 with hydrobromic acid (HBr), followed by exposure to sodium bromide (NaBr) and sulfuric acid (H2SO4). This reaction results in the formation of this compound. Industrial production methods often involve similar processes but on a larger scale to meet commercial demands .
Análisis De Reacciones Químicas
1-Bromopentane-5,5,5-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Elimination Reactions: It can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide (KOtBu) are often used.
Reduction Reactions: It can be reduced to pentane-5,5,5-d3 using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1-Bromopentane-5,5,5-d3 can be compared with other similar compounds such as:
1-Bromopentane: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
1-Bromopentane-d11: Another deuterated analogue with a different isotopic composition.
1-Bromobutane-4,4,4-d3: A shorter chain analogue used in similar types of reactions
This compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking and low toxicity .
Propiedades
IUPAC Name |
5-bromo-1,1,1-trideuteriopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480855 | |
| Record name | 1-Bromopentane-5,5,5-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75736-50-4 | |
| Record name | 1-Bromopentane-5,5,5-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75736-50-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


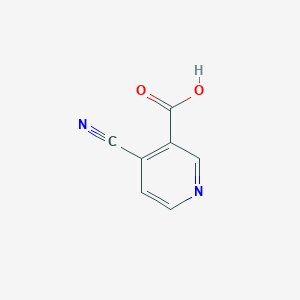
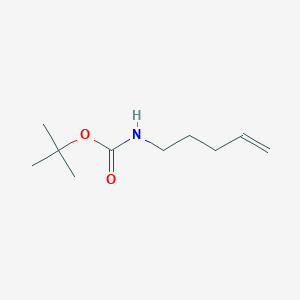
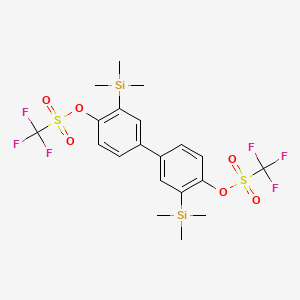
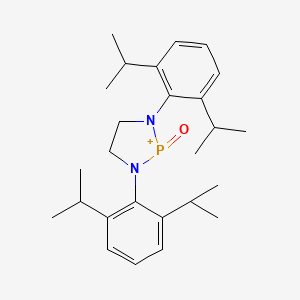
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)

